2,3-Dichloropyrido[2,3-b]pyrazine
Overview
Description
2,3-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It is characterized by a pyrido[2,3-b]pyrazine core structure with two chlorine atoms substituted at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dichloropyrido[2,3-b]pyrazine involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is typically carried out under reflux conditions for 24 hours. After the reaction, the mixture is concentrated under vacuum to remove the solvent, and the product is isolated by adding water and extracting with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2,3-Dichloropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds used in various chemical reactions and studies.
Mechanism of Action
The mechanism of action of 2,3-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloropyrido[3,4-b]pyrazine
- 2,3-Dichloropyrido[2,3-d]pyrazine
- 2,3-Dichloropyrido[2,3-a]pyrazine
Uniqueness
2,3-Dichloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric propertiesIts versatility in undergoing various chemical reactions and its potential in different research fields make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
2,3-dichloropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJDFFLZOOKZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472674 | |
Record name | 2,3-dichloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-18-3 | |
Record name | 2,3-dichloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropyrido[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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